CRTH2 Binding Affinity: Bis(trifluoroethoxy) vs. Unsubstituted Pyrimidine Acetic Acid Core
In the alkylthio pyrimidine CRTH2 antagonist series, the 4,6-bis(2,2,2-trifluoroethoxy) substitution is consistently associated with sub-micromolar CRTH2 binding affinity, whereas the unsubstituted pyrimidine acetic acid core (CAS 325491-53-0) lacks measurable CRTH2 antagonism in recombinant human DP2 binding assays, displaying an IC50 > 10 µM [1]. This structure-activity relationship trend is corroborated across multiple patent filings encompassing hundreds of analogs where fluorinated ethoxy substituents at both the 4- and 6-positions of the pyrimidine ring were identified as critical pharmacophore elements [2].
| Evidence Dimension | CRTH2 (DP2) receptor binding IC50 |
|---|---|
| Target Compound Data | < 1 µM (class-typical range for 4,6-bis(trifluoroethoxy) alkylthio pyrimidine acetic acids) |
| Comparator Or Baseline | 4-Pyrimidineacetic acid (CAS 325491-53-0): IC50 > 10 µM |
| Quantified Difference | > 10-fold improvement in potency conferred by bis(trifluoroethoxy) substitution |
| Conditions | Recombinant human CRTH2/DP2 radioligand displacement binding assay |
Why This Matters
This >10-fold potency differential confirms that the 4,6-bis(trifluoroethoxy) substitution is a non-negotiable structural requirement; procurement of the non-fluorinated core would yield a compound inactive in the target assay, wasting screening effort.
- [1] Pyrimidine derivatives useful for the treatment of diseases mediated by CRTH2. US Patent Application Publication US 2010/0267745 A1, published October 21, 2010. View Source
- [2] Actimis Pharmaceuticals, Inc. Pyrimidinylacetic acid derivatives as CRTH2 antagonists. Patent family including JP4671955, EP1549615, WO2004002957. View Source
